molecular formula C19H14ClN3O5S B2361503 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 922099-80-7

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2361503
CAS No.: 922099-80-7
M. Wt: 431.85
InChI Key: FGCVLHRNMPYUQY-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a 1,3,4-oxadiazole ring, and a chlorophenylsulfonyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-aminobenzofuran derivatives with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. Subsequent reactions introduce the chlorophenylsulfonyl group and the propanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been explored in various studies, including its potential as an antimicrobial, antitumor, and antioxidant agent.

  • Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, diabetes, and infections.

  • Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other benzofuran derivatives and oxadiazole-containing compounds. Similar compounds include:

  • Benzofuran derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

  • Oxadiazole derivatives: These compounds are also used in medicinal chemistry and have shown potential in drug development.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-13-5-7-14(8-6-13)29(25,26)10-9-17(24)21-19-23-22-18(28-19)16-11-12-3-1-2-4-15(12)27-16/h1-8,11H,9-10H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCVLHRNMPYUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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